molecular formula C10H14N2 B1626412 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 14788-34-2

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No. B1626412
Key on ui cas rn: 14788-34-2
M. Wt: 162.23 g/mol
InChI Key: PXAVAZKTFFJJEU-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 250 mL 3-necked round bottom flask was added a solution of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (4.85 g, 17.89 mmol) in CH3OH/Et3N(anhydrous) (150/15 mL). To the mixture was added Pd/C (4.5 g). Hydrogen gas was bubbled into the mixture The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 50 mL of Na2CO3 (10%). The resulting solution was extracted four times with 50 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 50:1 CH2Cl2/MeOH solvent system. This resulted in 2.57 g (89%) of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine as a light yellow oil.
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
CH3OH Et3N(anhydrous)
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2>[Pd]>[CH3:15][N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[C:9]([NH2:12])[CH:10]=[CH:11][CH:2]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
Name
CH3OH Et3N(anhydrous)
Quantity
15 mL
Type
solvent
Smiles
Step Two
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 3 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled into the mixture The resulting solution
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 50 mL of Na2CO3 (10%)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted four times with 50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 50:1 CH2Cl2/MeOH solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 2.57 g (89%) of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine as a light yellow oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1CC2=C(C=CC=C2CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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